
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 4-sulfanyl-L-phenylalanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine typically involves the protection of the amino group of 4-sulfanyl-L-phenylalanine with a Boc group. This can be achieved by reacting 4-sulfanyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-sulfanyl-L-phenylalanine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-sulfanyl-L-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-lysine: Used in the synthesis of peptides and proteins.
N-(tert-Butoxycarbonyl)-L-tryptophan: Utilized in the synthesis of tryptophan-containing peptides.
Uniqueness
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is unique due to the presence of the sulfanyl group, which provides additional reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules .
特性
CAS番号 |
88170-93-8 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChIキー |
HTJUIVWAFJEXGZ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


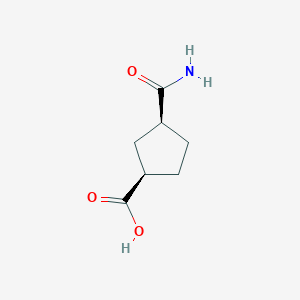
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)

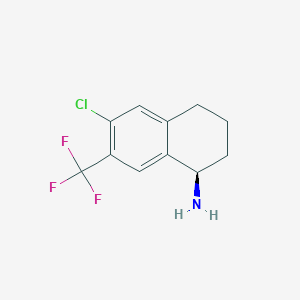

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
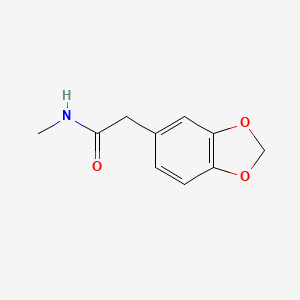
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
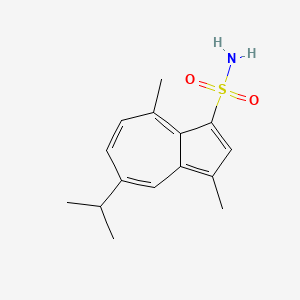
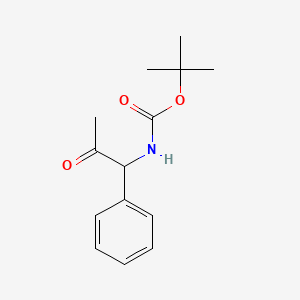
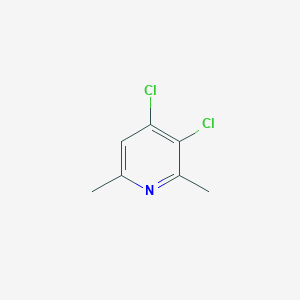
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
